molecular formula C6H13Cl2N B157253 4-Chloromethyl-piperidine hydrochloride CAS No. 1822-61-3

4-Chloromethyl-piperidine hydrochloride

Cat. No. B157253
CAS RN: 1822-61-3
M. Wt: 170.08 g/mol
InChI Key: XLHLVPVJPDGPBC-UHFFFAOYSA-N
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Patent
US04243807

Procedure details

To a solution of 58 ml of thionyl chloride in 250 ml of chloroform, there is added dropwise a solution of 45 g (0.39 mole) of 4-hydroxymethylpiperidine in 200 ml of chloroform. After stirring for 1 hour under reflux, the reaction mixture is evaporated in a vacuum and the residue is triturated with diethyl ether. There are obtained 54.2 g of 4-chloromethylpiperidine hydrochloride (88% of theory); m.p. 130°-132° C.
Quantity
58 mL
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.O[CH2:6][CH:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1>C(Cl)(Cl)Cl>[ClH:3].[Cl:3][CH2:6][CH:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1 |f:3.4|

Inputs

Step One
Name
Quantity
58 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
45 g
Type
reactant
Smiles
OCC1CCNCC1
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
the reaction mixture is evaporated in a vacuum
CUSTOM
Type
CUSTOM
Details
the residue is triturated with diethyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.ClCC1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 54.2 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.